6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in the synthesis of flavins .
Pharmacokinetics
Similar compounds have shown a range of pharmacokinetic properties, including varying degrees of absorption and distribution within the body, metabolism by liver enzymes, and excretion through the kidneys .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular level, including the modulation of enzyme activity and the alteration of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine receptors, particularly the D4 subtype, which is linked to neurological and psychiatric conditions . The nature of these interactions involves binding to the receptor sites, potentially influencing the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can alter cyclic AMP levels within cells, affecting various cellular responses . Additionally, it may impact gene expression related to neurotransmitter regulation and synaptic plasticity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at receptor sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, particularly those genes involved in neurotransmission and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to receptor desensitization or downregulation, altering its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that high doses can cause significant changes in behavior and physiological responses, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation through enzymatic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy. For example, the compound may be metabolized by liver enzymes, affecting its systemic distribution and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. This process can affect its localization and accumulation within different tissues, influencing its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)11-7-12(16)15(3)13(17)14-11/h4-7H,1-3H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURRDYQHVRKJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)N(C(=O)N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.